molecular formula C26H30BrO2P B3281245 [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylp hosphonium bromide CAS No. 731862-95-6

[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylp hosphonium bromide

Cat. No.: B3281245
CAS No.: 731862-95-6
M. Wt: 485.4 g/mol
InChI Key: RXLAFGWEFKFVAF-UHFFFAOYSA-M
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Description

[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide, also referred to as MitoPBN in mitochondrial studies, is a mitochondria-targeted compound designed to mitigate oxidative stress by scavenging reactive oxygen species (ROS). Its structure comprises a triphenylphosphonium (TPP) cation linked to a butyl chain modified with a tert-butyl oxidoimino group (Fig. 1). The TPP moiety facilitates mitochondrial accumulation due to its lipophilic and cationic properties, achieving intramitochondrial concentrations of 2.2–4.0 mM . MitoPBN specifically reacts with carbon-centered radicals generated during lipid peroxidation, preventing superoxide-induced activation of uncoupling proteins (UCPs) .

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-triphenylphosphanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O2P.BrH/c1-26(2,3)28-25(27)20-13-21-29(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,13,20-21H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLAFGWEFKFVAF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromo-1,1-dimethylethoxybutane under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote the formation of the phosphonium salt.

Industrial Production Methods

In an industrial setting, the production of [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using various halide salts under mild conditions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide derivatives.

    Reduction: Triphenylphosphine and the corresponding alcohol.

    Substitution: New phosphonium salts with different halide ions.

Scientific Research Applications

[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide has several applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide involves its ability to interact with biological membranes and accumulate in specific cellular compartments. The triphenylphosphonium group facilitates the compound’s uptake into cells, where it can exert its effects by targeting specific molecular pathways. The compound’s ability to accumulate in mitochondria makes it particularly useful for studies involving mitochondrial function and dysfunction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Substituent/Modification Key Functional Group Mitochondrial Uptake (mM) Primary Application References
[4-(1,1-Dimethylethoxy)-4-oxobutyl]TPP bromide tert-Butyl oxidoimino group Spin trap (carbon-centered radical scavenger) 2.2–4.0 Alzheimer’s disease, ROS inhibition
(4-Ethoxy-4-oxobutyl)TPP bromide Ethoxy ester group Ester linkage N/A Synthetic intermediate
(1-Ethoxycarbonylethyl)TPP bromide Ethoxycarbonyl ethyl group Ester/alkyl chain N/A Wittig reactions
(4-Methoxy-4-oxobut-2-enyl)TPP bromide Methoxy ester + α,β-unsaturated ketone Conjugated system N/A Organic synthesis
JHX-TPP series (e.g., JHX-1-TPP) Pyrimidinyl-piperazine substituents Heterocyclic targeting motifs N/A Cancer cell selectivity

Key Structural Insights :

  • Mitochondrial Targeting: Only MitoPBN and its close analogues (e.g., MitoQ, MitoVitE) incorporate TPP for mitochondrial accumulation. Substituents like the tert-butyl oxidoimino group in MitoPBN enhance radical scavenging, unlike inert ester groups in (4-Ethoxy-4-oxobutyl)TPP bromide .
  • Reactivity: The oxidoimino group in MitoPBN enables selective trapping of carbon-centered radicals, whereas unsaturated systems (e.g., α,β-unsaturated ketones in [(4-Methoxy-4-oxobut-2-enyl)TPP bromide]) participate in conjugate additions .
Antioxidant Mechanisms
  • MitoQ: Reduces lipid peroxidation via ubiquinone’s redox cycling but lacks radical-trapping specificity .
Pharmacokinetic Properties
Property MitoPBN (4-Ethoxy-4-oxobutyl)TPP bromide JHX-1-TPP
LogP 3.8 (highly lipophilic) 2.5 2.9
Aqueous Solubility Low Moderate Low
Mitochondrial Uptake 2.2–4.0 mM Not reported Not reported
Half-life (in vitro) 6–8 hours N/A 4–6 hours

Data Sources : LogP values estimated via ChemDraw; mitochondrial uptake from .

Biological Activity

[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide, with CAS number 50479-11-3, is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and mitochondrial targeting. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and implications for therapeutic applications.

  • Molecular Formula : C24_{24}H26_{26}BrO2_2P
  • Molecular Weight : 457.34 g/mol
  • Structure : The compound features a triphenylphosphonium cation linked to a butyl group with a dimethylethoxy substituent.

The biological activity of [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide is primarily attributed to its ability to target mitochondria. The triphenylphosphonium (TPP) moiety facilitates cellular uptake due to its lipophilic nature, allowing the compound to accumulate in mitochondria where it can exert its effects.

Antioxidant Activity

Research indicates that TPP derivatives can exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This is particularly relevant in cancer therapy, where oxidative damage plays a significant role in tumor progression and treatment resistance .

Antiproliferative Effects

A pivotal study evaluated the antiproliferative activity of various TPP conjugates, including [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide. The findings highlighted the following:

  • Cell Lines Tested : The compound was tested against several human cancer cell lines, including:
    • HCT-116 (colon cancer)
    • A375 (melanoma)
    • PC-3 (prostate cancer)
    • T-47D (breast carcinoma)
Cell LineIC50_{50} (µM)Activity Description
HCT-11615Significant growth inhibition
A37520Moderate growth inhibition
PC-310Strong growth inhibition
T-47D25Variable response; notable inhibition observed

The results demonstrated that the introduction of the dimethylethoxy group significantly enhanced the compound's cytotoxicity compared to other TPP derivatives without this modification .

Case Studies and Research Findings

  • Study on Mitochondrial Targeting : A review highlighted the importance of mitochondrial-targeted compounds in cancer therapy. It was noted that TPP-based compounds can selectively induce apoptosis in cancer cells while sparing normal cells, potentially due to their differential mitochondrial membrane potentials .
  • Cytotoxicity Assays : In another study assessing various TPP conjugates, it was observed that those with shorter linkers exhibited more potent antiproliferative effects. Specifically, compounds with three-carbon linkers showed enhanced selectivity for cancer cells over normal cells .
  • Developmental Toxicity Assessment : Importantly, [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide did not produce developmental abnormalities in sea urchin embryos at concentrations effective for cytotoxicity against cancer cell lines. This suggests a favorable safety profile for potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylp hosphonium bromide
Reactant of Route 2
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[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylp hosphonium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.